JNJ-10397049

概要

説明

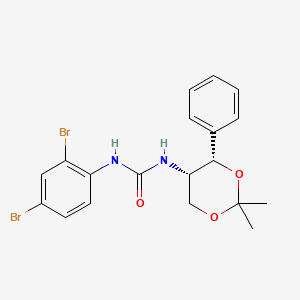

JNJ-10397049は、オレキシン2受容体の強力かつ選択的なアンタゴニストです。 この化合物は、睡眠促進効果および動物モデルにおけるエタノールの強化効果を弱める能力について研究されています 。 This compoundの化学式はC19H20Br2N2O3で、モル質量は484.188グラム/モルです .

準備方法

合成経路と反応条件

JNJ-10397049の合成は、コア構造の調製から始まり、官能基の導入が続く、複数の段階で構成されています。主なステップには次のものがあります。

コア構造の形成: これは、2,4-ジブロモフェニルイソシアネートと適切なアミンを反応させてウレア誘導体を作成することを伴います。

環化: 次に、中間体を環化させてジオキサン環構造を形成します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従っていますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、およびスケーラブルな反応条件を使用して、最終製品の一貫した品質と純度を保証することが含まれます .

化学反応の分析

反応の種類

JNJ-10397049は、次のものを含む、いくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体に変換できます。

還元: 還元反応を使用して、化合物上の官能基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な製品

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、一方、置換反応は臭素の位置にさまざまな官能基を導入する可能性があります .

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

化学: オレキシン2受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: オレキシン受容体が睡眠調節と依存症において果たす役割を理解するのに役立ちます。

医学: 睡眠障害とアルコール依存症における潜在的な治療応用について調査されています。

科学的研究の応用

JNJ-10397049 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the orexin 2 receptor and its role in various physiological processes.

Biology: Helps in understanding the role of orexin receptors in sleep regulation and addiction.

Medicine: Investigated for its potential therapeutic applications in sleep disorders and alcohol dependence.

Industry: Utilized in the development of new drugs targeting the orexin system.

作用機序

JNJ-10397049は、オレキシン2受容体に選択的に結合して拮抗することによってその効果を発揮します。この受容体は、覚醒と覚醒の調節に関与しています。オレキシン2受容体をブロックすることによって、this compoundは睡眠を促進し、エタノールの強化効果を低下させます。 分子標的はオレキシン2受容体を含み、関与する経路は睡眠と依存症の調節に関連しています .

類似化合物の比較

類似化合物

スボレキサント: 不眠症の治療に使用されるもう1つのオレキシン受容体アンタゴニスト。

アルモレキサント: 睡眠促進効果について調査されているデュアルオレキシン受容体アンタゴニスト。

MK-1064: 同様の睡眠促進特性を持つ選択的オレキシン2受容体アンタゴニスト.

独自性

This compoundは、オレキシン1受容体よりもオレキシン2受容体に対する高い選択性があるため、睡眠と依存症におけるオレキシン2受容体の特定の役割を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

Suvorexant: Another orexin receptor antagonist used for the treatment of insomnia.

Almorexant: A dual orexin receptor antagonist investigated for its sleep-promoting effects.

MK-1064: A selective orexin 2 receptor antagonist with similar sleep-promoting properties.

Uniqueness

JNJ-10397049 is unique due to its high selectivity for the orexin 2 receptor over the orexin 1 receptor, making it a valuable tool for studying the specific role of the orexin 2 receptor in sleep and addiction .

生物活性

JNJ-10397049 is a selective antagonist of the orexin 2 receptor (OX2R), which plays a critical role in regulating sleep and wakefulness. Recent studies have highlighted its potential biological activities, particularly in the proliferation and differentiation of neural progenitor cells (NPCs). This article synthesizes findings from various research studies, focusing on the biological activity of this compound, including its effects on NPCs, pharmacodynamic properties, and implications for therapeutic applications.

Orexin Receptor Antagonism

this compound selectively inhibits OX2R, which is implicated in various physiological processes including sleep regulation and neurogenesis. By blocking this receptor, this compound influences the proliferation and differentiation of NPCs towards an oligodendroglial lineage, which is essential for myelination in the central nervous system.

Effects on Neural Progenitor Cells

A key study investigated the impact of this compound on NPCs using various concentrations (1 to 30 µM). The findings indicated a concentration-dependent effect on cell proliferation:

- Proliferation : At lower concentrations (1 and 5 µM), this compound significantly increased NPC proliferation as measured by MTT assays. Higher concentrations (25 and 30 µM) were found to be toxic .

- Differentiation : The expression of oligodendrocyte markers such as Olig2 and CNPase increased following treatment with 20 µM of this compound, while the expression of the progenitor marker nestin decreased, indicating a shift towards differentiation .

Data Summary

| Concentration (µM) | Proliferation Effect | Oligodendrocyte Marker Expression | Toxicity |

|---|---|---|---|

| 1 | Significant Increase | N/A | No |

| 5 | Significant Increase | N/A | No |

| 10 | No Significant Effect | N/A | No |

| 15 | No Significant Effect | N/A | No |

| 20 | No Significant Effect | Increased CNPase | No |

| 25 | Toxic | N/A | Yes |

| 30 | Toxic | N/A | Yes |

Pharmacokinetics and Safety Profile

Clinical studies have assessed the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. In a first-in-human study, it was shown to be well tolerated across various doses (5–250 mg), with common adverse events including somnolence and headaches. No serious adverse reactions were reported, indicating a favorable safety profile for further clinical exploration .

Case Studies and Research Findings

- Neural Progenitor Cell Study : A study published in Anatomy & Cell Biology demonstrated that this compound enhances NPC proliferation at lower doses while promoting differentiation towards oligodendrocytes. This suggests potential therapeutic applications in neurodegenerative diseases where oligodendrocyte function is compromised .

- Sleep Studies : In sleep-related research, this compound was shown to affect sleep architecture by promoting non-rapid eye movement (NREM) sleep without significantly increasing rapid eye movement (REM) sleep duration. This indicates its potential utility in treating sleep disorders .

- Binge Eating Study : Interestingly, this compound did not significantly affect binge eating behaviors in clinical trials, highlighting its selective action on orexin receptors without broader behavioral implications .

特性

IUPAC Name |

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKIJGLHFFQHBE-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336831 | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708275-58-5 | |

| Record name | JNJ-10397049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-10397049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JNJ-10397049 interact with its target, the orexin 2 receptor, and what are the downstream effects of this interaction?

A: this compound selectively binds to the OX2R, preventing the binding of its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways usually activated by orexins. [, , ] These pathways are involved in promoting wakefulness, increasing energy expenditure, and modulating neurotransmitter release. [, ] By blocking these pathways, this compound promotes sleep, reduces food intake, and alters neurotransmitter levels in specific brain regions. [, , ]

Q2: Can you elaborate on the specific effects of this compound on neurotransmitter systems?

A: Research indicates that this compound administration is associated with decreased extracellular histamine levels in the lateral hypothalamus. [] This decrease in histamine, a neurotransmitter linked to wakefulness, is thought to contribute to the sleep-promoting effects of OX2R antagonism. [] Conversely, this compound can lead to increased dopamine release in the prefrontal cortex. [] This increase in dopamine, a neurotransmitter involved in reward and motivation, might play a role in the complex interplay between OX1R and OX2R antagonism on sleep regulation. []

Q3: What is the significance of the selective antagonism of the OX2R by this compound, particularly in comparison to dual orexin receptor antagonists?

A: While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, this compound selectively targets OX2R. [, ] Studies have shown that OX2R antagonism alone is sufficient to induce and sustain sleep. [] Interestingly, co-administration of this compound with an OX1R antagonist attenuates the sleep-promoting effects of this compound, suggesting a complex interplay between these receptors in sleep regulation. [] This highlights the importance of understanding the distinct roles of each receptor subtype in developing targeted therapies for sleep disorders.

Q4: Beyond sleep regulation, what other potential therapeutic applications are being explored for this compound?

A4: this compound has shown promise in preclinical models for its potential in other areas:

Q5: What are the limitations of the current research on this compound?

A: While promising, most research on this compound is preclinical, relying heavily on animal models and in vitro studies. Further research, particularly clinical trials, is needed to confirm its efficacy and safety profile in humans. [, , ] Additionally, more in-depth investigations are needed to fully elucidate the complex interplay between OX1R and OX2R and their downstream signaling pathways, which will ultimately inform the development of more targeted and effective therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。